4-[Ethoxy(imino)methyl]benzoic acid
Description
4-[Ethoxy(imino)methyl]benzoic acid is a benzoic acid derivative featuring an ethoxy-substituted iminomethyl group at the para position. This Schiff base-like structure (imino group = C=N) is stabilized by conjugation with the aromatic ring, conferring unique electronic and steric properties. The ethoxy group (–OCH₂CH₃) enhances solubility in organic solvents compared to hydroxyl or methyl substituents, while the iminomethyl moiety may participate in hydrogen bonding or coordination chemistry, making it relevant for catalysis or bioactivity studies .
Properties
CAS No. |
874523-99-6 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 |
IUPAC Name |
4-(C-ethoxycarbonimidoyl)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,11H,2H2,1H3,(H,12,13) |
InChI Key |
NGZPQDCDEMPTEZ-UHFFFAOYSA-N |
SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted benzoic acids, many of which exhibit structural or functional similarities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Findings:
Electronic Effects: The ethoxy-iminomethyl group in the target compound introduces stronger electron-withdrawing effects compared to alkoxy (e.g., –OCH₃ in ) or alkyl (e.g., –CH₂OCH₃ in ) substituents, influencing reactivity in nucleophilic substitution or coordination chemistry . Triazole-containing analogues (e.g., ) exhibit higher polarity due to sulfur and nitrogen atoms, enhancing interactions with biological targets.
Biological Activity: Compounds with triazole-thiol groups (e.g., ) show superior antimicrobial activity compared to simple alkoxy derivatives, likely due to thiol-mediated redox interactions. The target compound’s iminomethyl group may mimic natural substrates in enzymatic pathways, as seen in Schiff bases like , which inhibit HIV-1 integrase via chelation of Mg²⁺ ions .
Material Science Applications: Ethylphenoxy derivatives (e.g., ) are favored in polymer synthesis due to their stability under thermal stress, whereas coumarin-linked analogues (e.g., ) are used in photodynamic therapy or sensors.
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